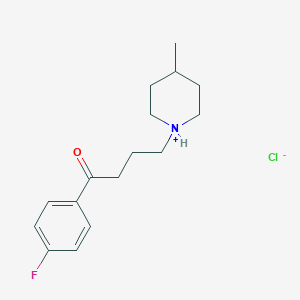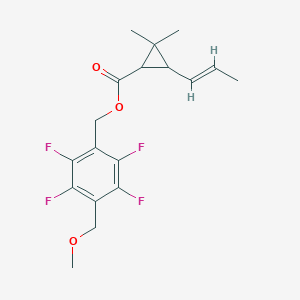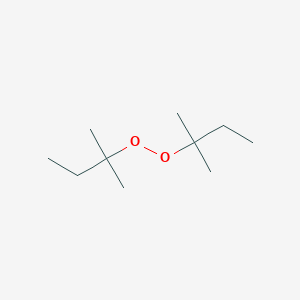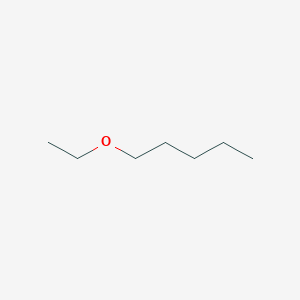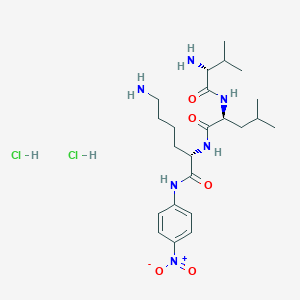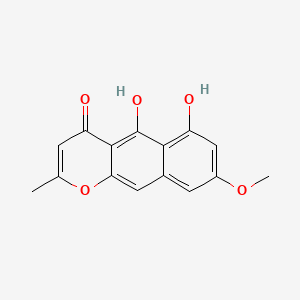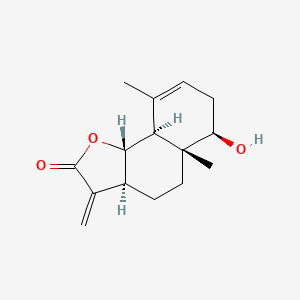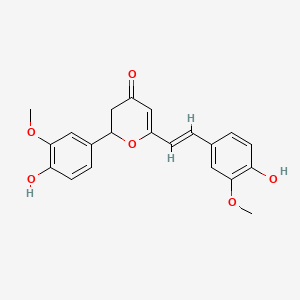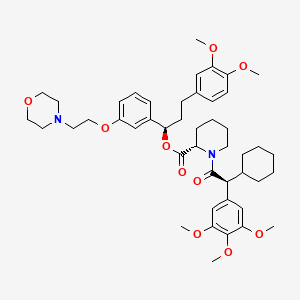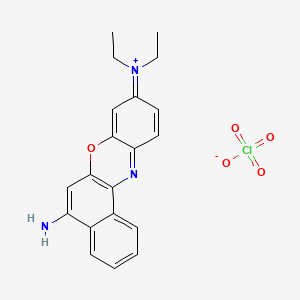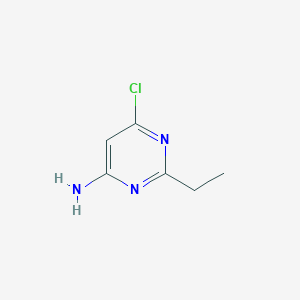
6-Chloro-2-Ethylpyrimidin-4-Amine
描述
6-Chloro-2-Ethylpyrimidin-4-Amine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of a chlorine atom at position 6, an ethyl group at position 2, and an amino group at position 4. Pyrimidine derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-Ethylpyrimidin-4-Amine typically involves the chlorination of 2-ethylpyrimidine followed by amination. One common method is the reaction of 2-ethylpyrimidine with chlorine gas in the presence of a suitable catalyst to introduce the chlorine atom at position 6. The resulting 6-chloro-2-ethylpyrimidine is then treated with ammonia or an amine under basic conditions to introduce the amino group at position 4 .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications .
化学反应分析
Types of Reactions
6-Chloro-2-Ethylpyrimidin-4-Amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 6 can be replaced by other nucleophiles such as hydroxyl, alkoxy, or thiol groups.
Oxidation and Reduction: The ethyl group at position 2 can be oxidized to form carboxylic acids or reduced to form alkyl derivatives.
Condensation Reactions: The amino group at position 4 can participate in condensation reactions with aldehydes or ketones to form Schiff bases or imines.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium hydroxide, sodium alkoxide, or thiols in the presence of a suitable solvent.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Condensation: Aldehydes or ketones in the presence of acid or base catalysts.
Major Products Formed
Substitution: Formation of 6-hydroxy-2-ethylpyrimidin-4-amine, 6-alkoxy-2-ethylpyrimidin-4-amine, or 6-thio-2-ethylpyrimidin-4-amine.
Oxidation: Formation of 2-carboxy-6-chloropyrimidin-4-amine.
Reduction: Formation of 2-alkyl-6-chloropyrimidin-4-amine.
Condensation: Formation of Schiff bases or imines.
科学研究应用
6-Chloro-2-Ethylpyrimidin-4-Amine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.
Agrochemicals: It is a precursor for the synthesis of herbicides and pesticides.
Materials Science: It is used in the development of organic semiconductors and other advanced materials
作用机制
The mechanism of action of 6-Chloro-2-Ethylpyrimidin-4-Amine involves its interaction with specific molecular targets such as enzymes or receptors. The chlorine and amino groups play a crucial role in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The ethyl group may influence the compound’s lipophilicity and membrane permeability, affecting its overall bioavailability and efficacy .
相似化合物的比较
Similar Compounds
2-Amino-4,6-dichloropyrimidine: Similar structure but with two chlorine atoms.
2-Ethyl-4,6-diaminopyrimidine: Similar structure but with two amino groups.
6-Chloro-2-methylpyrimidin-4-amine: Similar structure but with a methyl group instead of an ethyl group
Uniqueness
6-Chloro-2-Ethylpyrimidin-4-Amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of a chlorine atom, an ethyl group, and an amino group in the pyrimidine ring allows for versatile chemical modifications and a wide range of applications in various fields .
生物活性
6-Chloro-2-Ethylpyrimidin-4-Amine (CEPA) is a heterocyclic organic compound notable for its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article delves into the compound's biological activity, synthesis, mechanisms of action, and potential applications based on various research findings.
Chemical Structure and Properties
- Molecular Formula : C6H8ClN3
- Molecular Weight : 161.60 g/mol
- CAS Number : 98134-36-2
CEPA features a pyrimidine ring with a chlorine atom at the 6-position and an ethyl group at the 2-position, along with an amino group at the 4-position. This unique structure contributes to its reactivity and interaction with biological targets.
Antimicrobial Properties
Research indicates that CEPA exhibits significant antimicrobial activity against various bacterial strains. For instance, studies have shown its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent in therapeutic applications.
Anticancer Potential
CEPA has also been investigated for its anticancer properties. Derivatives of this compound have shown promise in inhibiting cancer cell proliferation in vitro, particularly in human cancer cell lines. The mechanisms are often linked to the compound's ability to induce apoptosis and inhibit cell cycle progression, although specific pathways are still under investigation .
Inhibition of Enzymatic Activity
One of the notable mechanisms of action for CEPA involves the inhibition of specific enzymes. For example, it has been reported to inhibit ghrelin O-acyl transferase (GOAT), an enzyme involved in metabolic regulation. Inhibition of GOAT could provide therapeutic benefits in managing obesity and type 2 diabetes by altering ghrelin levels in the body .
Synthesis Routes
Various synthetic routes have been developed for CEPA, highlighting its accessibility for research purposes. These methods often involve cyclization reactions and substitutions that enhance its biological profile. The following table summarizes some common synthesis methods:
| Synthesis Method | Description |
|---|---|
| Cyclization Reaction | Involves forming the pyrimidine ring through condensation reactions between appropriate precursors. |
| Substitution Reactions | Chlorination or ethylation processes that introduce functional groups at specific positions on the pyrimidine ring. |
Case Studies and Research Findings
-
Antimicrobial Efficacy :
- A study evaluated CEPA's effectiveness against multiple bacterial strains, demonstrating a minimum inhibitory concentration (MIC) comparable to established antibiotics.
- Anticancer Activity :
- Ghrelin O-Acyl Transferase Inhibition :
The biological activity of CEPA can be attributed to several mechanisms:
- Enzyme Inhibition : CEPA interacts with specific enzymes, leading to altered metabolic pathways.
- Cell Cycle Disruption : It induces apoptosis in cancer cells by activating intrinsic apoptotic pathways.
- Antimicrobial Action : The compound disrupts bacterial cell wall synthesis or function, leading to cell death.
常见问题
Basic Research Questions
Q. What are the established synthetic routes for 6-Chloro-2-Ethylpyrimidin-4-Amine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or cyclocondensation reactions. For example, chlorination of 2-ethylpyrimidin-4-amine derivatives using POCl₃ under reflux (60–80°C) is common. Yield optimization requires precise control of stoichiometry (e.g., 1:3 molar ratio of precursor to chlorinating agent) and reaction time (6–12 hours). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is critical to achieve >95% purity. Characterization by LCMS (e.g., m/z 172 [M+H]⁺) and ¹H NMR (δ 1.3 ppm for ethyl group, δ 8.1 ppm for pyrimidine protons) confirms structure .
Q. How is the molecular structure of this compound validated experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals grown via slow evaporation in ethanol at 25°C are analyzed to determine bond lengths (e.g., C-Cl ≈ 1.73 Å) and angles. Computational validation using DFT (B3LYP/6-31G* basis set) compares theoretical vs. experimental geometry. SCXRD data for analogous compounds (e.g., 2-Chloro-6-methylpyrimidin-4-amine) show planar pyrimidine rings with deviations <0.02 Å, confirming structural integrity .
Q. What safety protocols are recommended for handling this compound in the laboratory?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation/contact; wash exposed skin with soap/water. Waste must be segregated (halogenated organic waste container) and disposed via licensed facilities. Emergency protocols include activated carbon adsorption for spills and sodium bicarbonate neutralization for acidic byproducts. Safety data for similar compounds (e.g., H303+H313+H333 warnings) highlight risks of acute toxicity .
Advanced Research Questions
Q. How can contradictions in biological activity data for this compound derivatives be resolved?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., kinase inhibition assays) may arise from assay conditions (e.g., ATP concentration variations). Use orthogonal methods:
- In vitro : Reproduce assays under standardized ATP levels (1 mM) and pH (7.4).
- In silico : Perform molecular docking (AutoDock Vina) to compare binding affinities across protein conformers.
- Meta-analysis : Pool data from multiple studies (e.g., α7 nAChR modulation ) and apply statistical models (ANOVA with Tukey post-hoc) to identify outliers .
Q. What factorial design approaches optimize the synthesis of this compound derivatives for drug discovery?
- Methodological Answer : A 2³ factorial design evaluates temperature (X₁: 60–100°C), solvent polarity (X₂: DMF vs. THF), and catalyst loading (X₃: 5–15 mol%). Response surface methodology (RSM) models yield vs. factors. For example, a central composite design (CCD) identifies optimal conditions: X₁=80°C, X₂=DMF, X₃=10 mol%, achieving 85% yield. ANOVA validates model significance (p<0.05) .
Q. How do electronic effects of substituents impact the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Hammett σₚ constants quantify substituent effects. The chloro group (σₚ=+0.23) increases electrophilicity at C4, facilitating Suzuki-Miyaura couplings with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, 90°C). Compare with electron-donating groups (e.g., -OCH₃, σₚ=−0.27), which reduce reactivity. Kinetic studies (monitored by HPLC ) show pseudo-first-order rate constants (k) correlate linearly with σₚ (R²=0.91) .
Q. What computational tools predict the environmental fate of this compound?
- Methodological Answer : Use EPI Suite (EPA) to estimate biodegradation (BIOWIN3: <2.5 = persistent) and ecotoxicity (ECOSAR). Molecular dynamics (GROMACS) simulate hydrolysis pathways in aqueous environments (pH 7, 25°C). Predominant degradation products (e.g., 2-ethylpyrimidin-4-amine via dechlorination) are validated by LC-QTOF-MS .
Q. Methodological Resources
属性
IUPAC Name |
6-chloro-2-ethylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3/c1-2-6-9-4(7)3-5(8)10-6/h3H,2H2,1H3,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNSVPHMKJQIBCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CC(=N1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90671920 | |
| Record name | 6-Chloro-2-ethylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90671920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98134-36-2 | |
| Record name | 6-Chloro-2-ethyl-4-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98134-36-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-2-ethylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90671920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


